molecular formula C15H12N2O2 B1443616 Ethyl 3-cyano-4-phenylpyridine-2-carboxylate CAS No. 1407521-95-2

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Cat. No. B1443616
M. Wt: 252.27 g/mol
InChI Key: BIFWETVABGZJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a chemical compound with the molecular formula C15H12N2O2. It has a molecular weight of 252.27 g/mol. This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is 1S/C15H12N2O2/c1-2-19-15(18)14-13(10-16)12(8-9-17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a solid substance . It has a melting point range of 153 - 155 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Derivatives : A study detailed the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives. These compounds were prepared by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. This synthesis highlights the versatility of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate in forming complex organic structures (H. M. Mohamed, 2014).

Optical and Hypoglycemic Properties

  • Study of Optical Properties : Research on 4-Ethoxycarbonyl(cyano)-1,3-dimethyl-β-carbolines synthesized via thermolysis of 4-aryl-3(5)-azidopyridines revealed insights into their optical properties. The study also explored these compounds for their hypoglycemic properties, indicating potential applications in medicinal chemistry (Viktoriya А. Proshchenkova et al., 2021).

Photophysical Properties

  • Investigation of Photophysical Properties : A novel chromophore constructed with triphenylamine, terpyridine, and ethyl cyanocaetate functional moieties was studied for its crystal structure, nonlinear optical, and photophysical properties. This research underscores the potential of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate in developing materials with unique optical characteristics (Sheng-li Li et al., 2013).

Safety And Hazards

The safety information available indicates that Ethyl 3-cyano-4-phenylpyridine-2-carboxylate has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-2-19-15(18)14-13(10-16)12(8-9-17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFWETVABGZJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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